5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine
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Overview
Description
5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine is a compound that features a nitro group, a trifluoromethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system . This reaction is performed under controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification steps are crucial to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The pyridine ring can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.
Coupling Reactions: Catalysts like palladium or copper are often used.
Major Products Formed
Reduction: Conversion to 5-amino-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. The nitro group may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but with a chloro group instead of a nitro group.
4-Nitro-3-(trifluoromethyl)phenol: Contains a phenol group instead of a pyridine ring.
Uniqueness
5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine is unique due to the combination of the nitro group, trifluoromethyl group, and pyridine ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
88312-60-1 |
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Molecular Formula |
C12H8F3N3O2 |
Molecular Weight |
283.21 g/mol |
IUPAC Name |
5-nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)8-3-1-2-7(4-8)10-5-9(18(19)20)6-17-11(10)16/h1-6H,(H2,16,17) |
InChI Key |
JOJRMJXIWCYXJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CC(=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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